

X-ray crystallography of novel compounds synthesized from 2-cyanoacetic acid

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Compound of Interest

Compound Name: 2-cyanoacetic acid

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An Objective Comparison of Novel Compounds Synthesized from **2-Cyanoacetic Acid**: A Guide for Researchers

The synthesis of novel compounds from readily available starting materials is a cornerstone of chemical and pharmaceutical research. **2-Cyanoacetic acid** and its derivatives, such as cyanoacetamide, serve as versatile building blocks for a diverse range of heterocyclic and multifunctional compounds. This guide provides a comparative overview of several classes of novel compounds synthesized from these precursors, with a focus on their structural elucidation by X-ray crystallography. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the understanding and exploration of these promising molecules.

I. Comparative Analysis of Crystallographic Data

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures. The following table summarizes the crystallographic data for a selection of novel compounds synthesized from **2-cyanoacetic acid** derivatives. This data provides insights into the solid-state conformation and packing of these molecules, which are crucial for understanding their physical properties and potential biological activity.

Compound Class	Example Compound	Crystal System	Space Group	Unit Cell Parameters	Reference
Organooxotin Complexes	Triphenylamine cyanoacetic acid derivative complexes (Z1, Z2, Z3)	Not specified	Not specified	Structures confirmed by single-crystal X-ray diffraction analysis.	[1]
Thionicotinonitriles	2-Thionicotinonitrile derivatives	Not specified	Not specified	Molecular and crystal structures studied by single crystal X-ray diffraction method.	[2]
Pyrazole Acrylamides	2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide	Not specified	Not specified	Structure determined using single crystal X-ray diffraction.	[3]
Amino Acrylates	Ethyl 2-cyano-3-N,N-dimethyl amino acrylate	Monoclinic	P2(1)/n	a=4.26(1) Å, b=11.16(1) Å, c=19.63(3) Å, β=95.5(1)°	[4]
Cyanoguanidines	2-Cyanoguanidinophenytion (CNG-DPH)	Monoclinic	P21/c	Unit cell contains four molecules.	[5]
Mannich base of CNG-	Monoclinic	C2/c	Unit cell contains eight	[5]	

DPH (with morpholine)		molecules.		
Cyanohydrazides	N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide	Orthorhombic	P212121	a = 8.1974(6) Å, b = 10.6696(7) Å, c = 12.9766(8) Å [6]
Thienylpyrrolyl-cyanoacetic acids	Novel thienylpyrrolyl-cyanoacetic acid derivatives	Not specified	Not specified	Characterized by spectroscopic techniques, synthesis via Knoevenagel condensation. [7]
Thiophenylacrylic Acids	(E)-2-Cyano-3-(thiophen-2-yl)acrylic acid	Not specified	Not specified	Synthesized and characterized, with potential larvicidal activity. [8]

II. Experimental Protocols: Synthesis Methodologies

The synthesis of these novel compounds often employs well-established organic reactions, with the Knoevenagel condensation being a prominent method. Below are detailed protocols for key synthetic transformations.

A. Knoevenagel Condensation for the Synthesis of Pyrazole Acrylamides

This protocol describes the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.[3]

- Reactants: 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide.
- Solvent: Ethanol.
- Catalyst: Piperidine.
- Procedure:
 - A mixture of equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide is prepared in ethanol.
 - A catalytic amount of piperidine is added to the mixture.
 - The reaction mixture is refluxed for approximately 45 minutes.
 - After cooling to room temperature, the solid product precipitates.
 - The solid is filtered, washed with ethanol, and dried.
 - Recrystallization from a suitable solvent like dimethylformamide can be performed for purification.

B. Microwave-Assisted Knoevenagel Condensation

This method is utilized for the synthesis of α,β -unsaturated 2-cyanoacetamide derivatives.[9]

- Reactants: A substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) and 2-cyanoacetamide.
- Catalyst: Ammonium acetate.
- Procedure:
 - Combine the substituted benzaldehyde and 2-cyanoacetamide in a porcelain dish.
 - Add a catalytic amount of ammonium acetate and mix thoroughly.
 - Place the dish in a microwave oven and irradiate at a suitable power (e.g., 160 W) for a short duration (e.g., 40 seconds).

- The resulting product can be purified by appropriate methods.

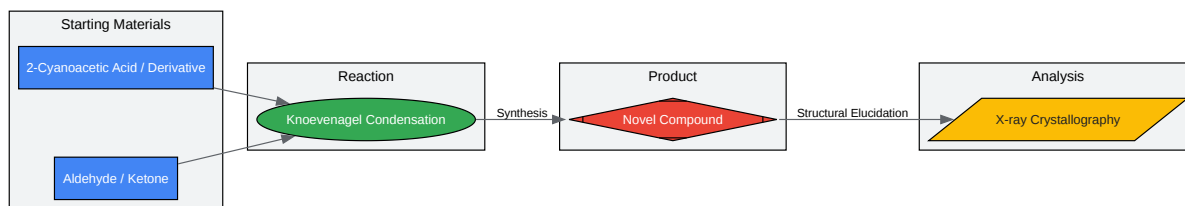
C. Synthesis of Thienylpyrrolyl-cyanoacetic Acid Derivatives

This procedure outlines the synthesis of novel push-pull systems via Knoevenagel condensation.^[7]

- Reactants: A formyl-thienylpyrrole precursor and cyanoacetic acid.
- Solvent: Acetonitrile.
- Catalyst: Piperidine.
- Procedure:
 - A solution of the formyl-thienylpyrrole precursor and cyanoacetic acid (typically in excess) is prepared in acetonitrile.
 - A few drops of piperidine are added as a catalyst.
 - The mixture is refluxed for several hours (e.g., 6 hours).
 - After cooling, a few drops of aqueous HCl are added to induce precipitation.
 - The precipitate is filtered and can be recrystallized from a suitable solvent like dichloromethane.

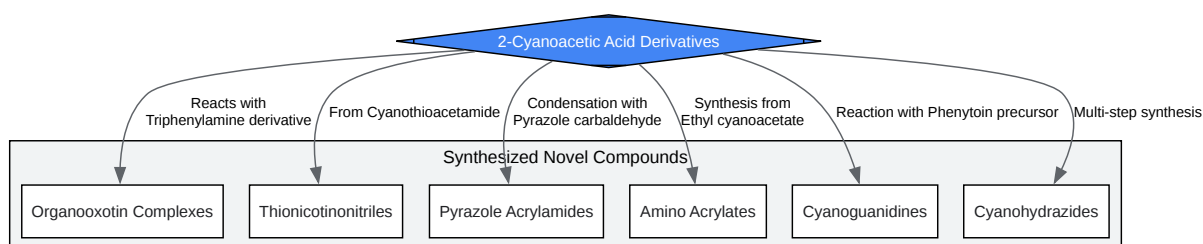
III. Visualizing Synthesis and Logical Relationships

Graphical representations of experimental workflows and molecular relationships can significantly aid in understanding complex chemical processes.



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Caption: General workflow for the synthesis and structural analysis of novel compounds.



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Caption: Relationship between **2-cyanoacetic acid** derivatives and various synthesized compound classes.

IV. Performance and Applications

While direct comparative performance data is sparse in the initial literature survey, the synthesized compounds exhibit a range of promising properties and potential applications:

- **Organooxotin Complexes:** These compounds have been shown to possess strong two-photon absorption properties, suggesting potential applications in bioimaging and photodynamic therapy.[1]
- **Cyanoguanidine Derivatives:** Mannich bases of 2-cyanoguanidinophenytol have demonstrated promising antimicrobial effects.[5]
- **Thiophenylacrylic Acids:** Halogenated derivatives of (E)-2-cyano-3-(thiophen-2-yl)acrylic acid have shown potential larvicidal activity against *Aedes aegypti*. [8][10]
- **Unsaturated Cyanoacetamide Derivatives:** These compounds have been evaluated for their in vitro antibacterial activity against pathogenic bacteria.[9]
- **Azapeptide Nitriles:** N'-cyanohydrazides are a class of compounds that have been shown to be potent inhibitors of cysteine proteases, indicating their potential as therapeutic agents.[6]

V. Conclusion

2-Cyanoacetic acid and its derivatives are clearly valuable starting materials for the synthesis of a wide array of novel compounds with diverse and interesting structures, as confirmed by X-ray crystallography. The Knoevenagel condensation remains a key synthetic strategy, with variations such as microwave-assisted synthesis offering rapid and efficient routes to these molecules. While this guide provides a snapshot of the current research landscape, further studies involving direct comparative analysis of these novel compounds against existing alternatives are necessary to fully elucidate their potential in various applications, from materials science to medicinal chemistry. The detailed crystallographic data, where available, provides a solid foundation for future structure-activity relationship studies and the rational design of new and improved derivatives.

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